molecular formula C14H13N5O2 B3989086 2,4-dimethoxy-6-[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine

2,4-dimethoxy-6-[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine

Cat. No. B3989086
M. Wt: 283.29 g/mol
InChI Key: SBWMKOHQRRXUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-6-[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine, also known as PPT, is a synthetic compound that belongs to the class of triazines. It has been widely used in scientific research for its unique properties and mechanism of action.

Mechanism of Action

2,4-dimethoxy-6-[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine binds to ERα and induces a conformational change that allows the recruitment of coactivator proteins, leading to the activation of estrogen-responsive genes. This compound has been shown to have a tissue-specific effect on gene expression, which makes it a valuable tool for studying the role of estrogen signaling in different tissues.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the tissue type. In reproductive tissues, this compound has been shown to increase the proliferation of breast cancer cells and the growth of uterine tissue. In bone tissue, this compound has been shown to increase bone density and reduce bone resorption. In the brain, this compound has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

2,4-dimethoxy-6-[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine has several advantages for lab experiments, including its high affinity for ERα, its tissue-specific effect on gene expression, and its ability to selectively activate or inhibit ER function. However, this compound also has some limitations, including its low affinity for ERβ, its potential to induce cell proliferation in some tissues, and its limited availability in some regions.

Future Directions

There are several future directions for the use of 2,4-dimethoxy-6-[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine in scientific research. One potential direction is the development of tissue-specific SERMs that can selectively activate or inhibit ER function in specific tissues. Another potential direction is the use of this compound in combination with other compounds to enhance its therapeutic effects or reduce its side effects. Finally, the use of this compound in clinical trials for the treatment of estrogen-related diseases such as breast cancer and osteoporosis is an important area of future research.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties and mechanism of action. It has been shown to have a tissue-specific effect on gene expression and a variety of biochemical and physiological effects, depending on the tissue type. This compound has several advantages for lab experiments, but also some limitations. There are several future directions for the use of this compound in scientific research, including the development of tissue-specific SERMs and the use of this compound in clinical trials for the treatment of estrogen-related diseases.

Scientific Research Applications

2,4-dimethoxy-6-[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine has been extensively used in scientific research as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERs) and selectively activates or inhibits their function, depending on the tissue type. This compound has been shown to have a high affinity for ERα, which is mainly expressed in reproductive tissues, bone, and liver. It has also been shown to have a lower affinity for ERβ, which is mainly expressed in the brain, bone, and immune system.

properties

IUPAC Name

2,4-dimethoxy-6-(3-pyrazol-1-ylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-20-13-16-12(17-14(18-13)21-2)10-5-3-6-11(9-10)19-8-4-7-15-19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWMKOHQRRXUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)C2=CC(=CC=C2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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